Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde
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Overview
Description
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of an α,β-unsaturated carbonyl compound with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as chloramine-T . The reaction is usually carried out under mild conditions, often at room temperature, and yields the desired isoxazole derivative in good quantities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid.
Reduction: Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the biological activity of isoxazole derivatives, including their antimicrobial, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-phenylisoxazole: Lacks the aldehyde group, resulting in different reactivity and applications.
4,5-dihydroisoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.
5-phenyl-4,5-dihydroisoxazole-4-methanol:
Uniqueness
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is unique due to the presence of both the isoxazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4S,5S)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7,10-11H,1H3/t10-,11+/m0/s1 |
InChI Key |
ZQYULIXQISCKLV-WDEREUQCSA-N |
Isomeric SMILES |
CC1=NO[C@@H]([C@H]1C=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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